M3541 mechanism of action in DNA repair
M3541 mechanism of action in DNA repair
An In-depth Technical Guide to the Mechanism of Action of M3541 in DNA Repair
Introduction
M3541 is a potent, orally administered, and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. ATM is a master regulator of the DNA damage response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[3][4]. By inhibiting ATM, M3541 is designed to suppress DSB repair and abrogate cell-cycle checkpoints, thereby sensitizing cancer cells to the effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies[5][6]. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental validation of M3541.
Core Mechanism of Action: ATM Inhibition
The primary mechanism of action of M3541 is the direct inhibition of ATM kinase activity. In response to DSBs induced by agents like IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR[3][4].
Key consequences of ATM inhibition by M3541 include:
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Suppression of Downstream Signaling: M3541 blocks the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of its key downstream targets, including CHK2, KAP1, and p53[7]. This effectively halts the signaling cascade that leads to DNA repair and cell cycle arrest.
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Impairment of DNA Double-Strand Break Repair: By inhibiting the ATM signaling pathway, M3541 prevents the efficient repair of DSBs[6][7]. This leads to the persistence of DNA damage, as evidenced by a significant increase in γH2AX foci, a marker for unrepaired DSBs[5][7].
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Abrogation of Cell-Cycle Checkpoints: A critical function of ATM is to initiate cell-cycle arrest, providing time for DNA repair before the cell enters mitosis. M3541 disrupts this process, leading to aberrant cell-cycle progression[7]. Specifically, in combination with radiation, it can cause an accumulation of cells in the G2/M phase, as the ATR-CHK1 pathway attempts to compensate for the increased number of unrepaired DSBs entering the S phase[8]. This ultimately leads to mitotic catastrophe and cell death in cancer cells entering mitosis with damaged DNA[6][7].
Preclinical studies have demonstrated that M3541 is a sub-nanomolar inhibitor of ATM and is highly selective against other related kinases, such as ATR and DNA-PK, minimizing off-target effects[3][9].
Quantitative Data Presentation
The preclinical efficacy of M3541 has been quantified in various assays, both in vitro and in vivo.
Table 1: Potency and Selectivity of M3541
| Kinase | IC50 Value | Source |
|---|---|---|
| ATM | 0.25 nM | [1][2] |
| ATR | >100 nM | [3][9] |
| DNA-PK | >100 nM | [3][9] |
| PI3K isoforms | >100 nM | [3][9] |
| mTOR | >100 nM | [3][9] |
M3541 shows high selectivity, with an IC50 of >100 nM for 99.3% of 292 investigated human kinases[3].
Table 2: Cellular Effects of M3541 in A549 Non-Small Cell Lung Cancer Cells
| Experiment | Condition | Result | Source |
|---|---|---|---|
| ATM Signaling | 1 µM M3541 + 5Gy IR | Effective suppression of IR-induced ATM pathway response. | [6][7] |
| DSB Repair (γH2AX foci) | 1 µM M3541 + 5Gy IR (24h post-IR) | Substantial increase in γH2AX positive cells, indicating impaired DSB repair. | [5][7] |
| Clonogenic Survival | 1 µM M3541 + varying IR doses | Strong enhancement of IR-induced inhibition of colony formation. | [5][7] |
| Cell Cycle Progression | 1 µM M3541 + 5Gy IR (24h post-IR) | Shift from G1 to a predominant G2/M phase arrest. |[8] |
Table 3: In Vivo Efficacy of M3541
| Xenograft Model | Treatment Regimen | Outcome | Source |
|---|---|---|---|
| FaDu (Head and Neck) | M3541 (10, 50, or 200 mg/kg) + Fractionated RT (10 Gy total) | Dose-dependent tumor growth inhibition. | [6] |
| Multiple Human Tumor Xenografts | Oral M3541 + Clinically relevant RT regimen | Strong enhancement of antitumor activity, leading to complete tumor regressions. |[5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of M3541.
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Kinase Activity Assays: The potency and selectivity of M3541 were determined using cell-free kinase activity assays. The IC50 value for ATM was measured by assessing the ability of M3541 to inhibit the phosphorylation of a specific substrate by purified ATM enzyme in the presence of ATP[1][10]. Selectivity was confirmed by testing against a large panel of other protein kinases[3][9].
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Western Blot Analysis for ATM Signaling:
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Cell Culture and Treatment: A549 cells were cultured and pre-treated with varying concentrations of M3541 (or DMSO as a vehicle control) for 1 hour.
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Induction of DNA Damage: Cells were exposed to 5Gy of ionizing radiation (IR).
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Lysate Preparation: After 6 hours of incubation post-IR, whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
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Protein Quantification and Electrophoresis: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
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Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ATM (Ser1981), CHK2 (Thr68), KAP1 (Ser824), and p53 (Ser15).
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Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to assess the inhibition of phosphorylation of ATM and its downstream targets[6][7].
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Immunofluorescence for γH2AX Foci:
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Cell Treatment: A549 cells were grown on coverslips and treated with M3541 and/or 5Gy IR as described for Western blotting.
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Fixation and Permeabilization: At specified time points (e.g., 24 hours post-IR), cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
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Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
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Imaging and Quantification: Images were captured using a fluorescence microscope. The number of γH2AX foci per cell, or the percentage of cells with more than a threshold number of foci (e.g., >10), was quantified using imaging software like ImageJ to measure the extent of unrepaired DSBs[5][8].
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Colony Formation Assay:
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Cell Plating and Treatment: A549 cells were seeded at low density and allowed to attach. They were then treated with a fixed concentration of M3541 (e.g., 1 µM) in combination with various doses of IR.
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Incubation: Cells were incubated for approximately 14 days to allow for colony formation.
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Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. The number of colonies containing at least 50 cells was counted to determine the surviving fraction relative to untreated controls[5].
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Visualizations: Pathways and Workflows
Caption: M3541 inhibits ATM kinase, blocking downstream signaling for DNA repair and cell cycle checkpoints.
Caption: Workflow for immunofluorescence analysis of γH2AX foci to measure unrepaired DNA DSBs.
Caption: How M3541's ATM inhibition leads to enhanced cancer cell death with radiation.
Clinical Development and Conclusion
Despite strong preclinical data demonstrating its potential as a radiosensitizer, the clinical development of M3541 was halted. A Phase I clinical trial (NCT03225105) evaluated M3541 in combination with palliative radiotherapy in 15 patients with solid tumors[3][11]. While doses up to 300 mg were well-tolerated, the study was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship[3][11]. Consequently, no further clinical development of M3541 was pursued[3][11].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
